LY367385 [(S)-(+)-α-amino-4-carboxy-2-methylbenzeneacetic acid] is a selective competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1), a subtype of the Group I metabotropic glutamate receptors. [, ] LY367385 has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes in the central nervous system. [, ]
LY367385 was developed as part of a series of compounds aimed at modulating metabotropic glutamate receptors. It is classified under the category of receptor antagonists, specifically targeting mGluR1. The compound has been extensively studied for its pharmacological properties and effects on synaptic plasticity and seizure activity .
The synthesis of LY367385 involves several key steps, utilizing established organic chemistry techniques.
LY367385 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the mGluR1 receptor.
The three-dimensional conformation of LY367385 allows it to fit into the binding pocket of mGluR1, blocking receptor activation by glutamate .
LY367385 primarily functions through competitive inhibition at the mGluR1 site.
The mechanism of action for LY367385 involves:
Relevant analyses indicate that LY367385 retains its pharmacological activity under physiological conditions, making it suitable for in vivo studies .
LY367385 has several important applications in neuroscience research:
Metabotropic glutamate receptors (mGluRs) represent a distinct class of glutamate receptors within the G-protein-coupled receptor (GPCR) superfamily, specifically categorized as Class C GPCRs. Unlike ionotropic glutamate receptors that facilitate rapid synaptic transmission via ion channel opening, mGluRs modulate neuronal excitability and synaptic plasticity through intracellular second messenger systems. Eight identified mGluR subtypes (mGluR1-8) are phylogenetically and functionally classified into three groups: Group I (mGluR1 and mGluR5), Group II (mGluR2 and mGluR3), and Group III (mGluR4, mGluR6, mGluR7, mGluR8) [5] [8]. Group I mGluRs couple to Gq/G11 proteins, activating phospholipase Cβ (PLCβ). This catalyzes phosphatidylinositol 4,5-bisphosphate (PIP2) hydrolysis into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), triggering intracellular calcium mobilization and protein kinase C (PKC) activation [8] [10]. These receptors are predominantly localized postsynaptically, where they potentiate neuronal excitation by modulating ion channels (e.g., enhancing NMDA receptor currents) and enabling long-term synaptic plasticity [3] [5].
LY367385, identified chemically as (+)-2-Methyl-4-carboxyphenylglycine, is a potent and highly selective orthosteric antagonist of mGluR1. It exhibits an IC50 value of 8.8 μM for inhibiting quisqualate-induced phosphoinositide (PI) hydrolysis at mGluR1a, contrasted with >100 μM at mGluR5, underscoring its subtype selectivity within Group I receptors [1] [6]. Its discovery provided a critical pharmacological tool for dissecting mGluR1-specific functions in neuromodulation and neurological disease pathogenesis, free from the confounding effects of mGluR5 blockade [6] [9].
Feature | mGluR1 | mGluR5 |
---|---|---|
Gene | GRM1 | GRM5 |
Primary Signaling | Gq/11 → PLCβ → IP3/DAG → ↑[Ca²⁺]i, PKC activation | Gq/11 → PLCβ → IP3/DAG → ↑[Ca²⁺]i, PKC activation |
Synaptic Localization | Predominantly postsynaptic (perisynaptic/extrasynaptic) | Predominantly postsynaptic (perisynaptic/extrasynaptic) |
Key Roles in CNS | • Cerebellar motor learning • Hippocampal LTD/LTP • Neuronal development | • Cortical plasticity |
Neurological Link |
Group I mGluRs (mGluR1 and mGluR5) share approximately 70% sequence homology but display divergent expression patterns and nuanced functional roles. Structurally, they feature a large extracellular Venus flytrap domain (VFD) for glutamate binding, linked via a cysteine-rich domain (CRD) to a heptahelical transmembrane domain (HD) responsible for G-protein coupling. This VFD exists in dimeric conformations (open-open, open-closed, closed-closed), where agonist binding induces closure, transmitting conformational changes via the CRD to the HD [2] [5]. A critical disulfide bridge (e.g., between Cys²³⁴ in VFD and Cys⁵¹⁸ in CRD of mGluR2/mGluR5 homologs) is essential for orthosteric signal transduction [2].
Functionally, Group I mGluRs regulate synaptic integration and plasticity:
The distinct pathophysiological roles of mGluR1 make it a compelling therapeutic target:
The quest for subtype-selective mGluR antagonists culminated in the mid-1990s with phenylglycine derivatives. Early compounds like (S)-4-carboxyphenylglycine (S-4CPG) antagonized Group I receptors but lacked selectivity between mGluR1 and mGluR5 [6]. Systematic structural optimization revealed that introducing a methyl substituent at the α-position of phenylglycine dramatically enhanced potency and selectivity for mGluR1. This led to the synthesis of (±)-2-methyl-4-carboxyphenylglycine (racemic LY367385), where activity resided predominantly in the (+)-enantiomer [6] [7].
Compound | mGluR1 IC₅₀ (PI Hydrolysis) | mGluR5 IC₅₀ (PI Hydrolysis) | Molecular Weight | Key Properties |
---|---|---|---|---|
LY367385 | 8.8 μM [1] | >100 μM [1] | 209.20 g/mol [1] | • Orthosteric antagonist • >11-fold selectivity vs mGluR5 |
LY367385 HCl | Similar to LY367385 [4] | Similar to LY367385 [4] | 245.66 g/mol [4] | • Hydrochloride salt form (improved solubility) |
(±)-LY367385 | ~8.8 μM (attributable to [+] isomer) [7] | >100 μM [7] | 209.20 g/mol [7] | • Racemate used in early pharmacological studies |
S-4CPG | ~50-100 μM [6] | Active but less potent [6] | 195.18 g/mol | • Parent compound with limited selectivity |
Critical milestones in LY367385's characterization include:
LY367385 remains a cornerstone tool compound for elucidating mGluR1's contributions to physiology and disease, guiding the development of advanced allosteric modulators now in clinical trials [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7